3-(3-Chloro-phenyl)-2-methyl-propionic acid
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Overview
Description
3-(3-Chloro-phenyl)-2-methyl-propionic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propionic acid, where the hydrogen atom on the third carbon is replaced by a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-2-methyl-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Grignard Reaction: The 3-chlorobenzaldehyde is reacted with methylmagnesium bromide to form 3-(3-chlorophenyl)-2-methylpropan-1-ol.
Oxidation: The alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 3-(3-chlorophenyl)-2-methylpropanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.
Continuous Flow Reactors: To ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-phenyl)-2-methyl-propionic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: 3-(3-Chlorophenyl)-2-methylpropan-1-one.
Reduction: 3-(3-Chlorophenyl)-2-methylpropan-1-ol.
Substitution: 3-(3-Hydroxyphenyl)-2-methylpropionic acid.
Scientific Research Applications
3-(3-Chloro-phenyl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-2-methyl-propionic acid: Similar structure but with the chlorine atom in the para position.
3-(3-Bromo-phenyl)-2-methyl-propionic acid: Bromine instead of chlorine.
3-(3-Methyl-phenyl)-2-methyl-propionic acid: Methyl group instead of chlorine.
Uniqueness
3-(3-Chloro-phenyl)-2-methyl-propionic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with biological targets. This positioning can lead to different pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPGRSKQMCBYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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